Cas no 172422-76-3 (H-Lys(boc)-pna)
H-Lys(boc)-pna Chemical and Physical Properties
Names and Identifiers
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- (S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate
- Carbamicacid, [(5S)-5-amino-6-[(4-nitrophenyl)amino]-6-oxohexyl]-, 1,1-dimethylethylester (9CI)
- H-L-Lys(Boc)-pNA
- H-LYS(BOC)-PNA
- N-Ε-BOC-L-LYSINE 4-NITROANILIDE
- tert-butyl N-[(5S)-5-amino-6-(4-nitroanilino)-6-oxohexyl]carbamate
- A-Boc-L-lysine 4-nitroanilide
- AmbotzHAA1183
- L-Lys(Boc)-pNA
- LYSINE(BOC)-PNA
- N-e-Boc-L-lysine4-nitroanilide
- N-EPSILON-BOC-L-LYSINE 4-NITROANILIDE
- H-Lys(Boc)-pNA N-ε-Boc-L-lysine 4-nitroanilide
- N-EPSILON-T-BUTOXYCARBONYL-L-LYSINE-P-NITROANILIDE
- AM81967
- (S)-tert-butyl 5-amino-6-(4-nitrophenylamino)-6-oxohexylcarbamate
- (S)-tert-Butyl(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate
- AS-46845
- AKOS022181120
- N-epsilon-(t-Butyloxycarbonyl)-L-lysin-p-nitroanilide
- CS-0362658
- DTXSID00428609
- Nepsilon-Boc-L-lysine 4-nitroanilide
- F10694
- 172422-76-3
- MFCD00237144
- N-
- A881872
- Tert-butyl (S)-(5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate
- Nε-Boc-L-lysine 4-nitroanilide≥ 99% (HPLC)
- H-Lys(boc)-pna
-
- MDL: MFCD00237144
- Inchi: 1S/C17H26N4O5/c1-17(2,3)26-16(23)19-11-5-4-6-14(18)15(22)20-12-7-9-13(10-8-12)21(24)25/h7-10,14H,4-6,11,18H2,1-3H3,(H,19,23)(H,20,22)/t14-/m0/s1
- InChI Key: YJTUIVMGRIFXTD-AWEZNQCLSA-N
- SMILES: O(C(NCCCC[C@@H](C(NC1C=CC(=CC=1)[N+](=O)[O-])=O)N)=O)C(C)(C)C
Computed Properties
- Exact Mass: 366.19000
- Monoisotopic Mass: 366.19031994g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 12
- Complexity: 479
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 139Ų
Experimental Properties
- PSA: 139.27000
- LogP: 4.24300
H-Lys(boc)-pna Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB155879-1 g |
N-epsilon-(t-Butyloxycarbonyl)-L-lysin-p-nitroanilide |
172422-76-3 | 1 g |
€108.50 | 2023-07-20 | ||
| abcr | AB155879-5 g |
N-epsilon-(t-Butyloxycarbonyl)-L-lysin-p-nitroanilide |
172422-76-3 | 5 g |
€230.00 | 2023-07-20 | ||
| TRC | L488823-100mg |
H-Lys(boc)-pna |
172422-76-3 | 100mg |
$87.00 | 2023-05-18 | ||
| TRC | L488823-250mg |
H-Lys(boc)-pna |
172422-76-3 | 250mg |
$178.00 | 2023-05-18 | ||
| TRC | L488823-500mg |
H-Lys(boc)-pna |
172422-76-3 | 500mg |
$270.00 | 2023-05-18 | ||
| TRC | L488823-1g |
H-Lys(boc)-pna |
172422-76-3 | 1g |
$374.00 | 2023-05-18 | ||
| Alichem | A019108027-10g |
(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate |
172422-76-3 | 97% | 10g |
426.22 USD | 2021-05-31 | |
| Alichem | A019108027-25g |
(S)-tert-Butyl (5-amino-6-((4-nitrophenyl)amino)-6-oxohexyl)carbamate |
172422-76-3 | 97% | 25g |
932.80 USD | 2021-05-31 | |
| eNovation Chemicals LLC | Y1260457-1g |
H-L-Lys(Boc)-pNA |
172422-76-3 | 99% (HPLC) | 1g |
$260 | 2024-06-07 | |
| eNovation Chemicals LLC | Y1260457-5g |
H-L-Lys(Boc)-pNA |
172422-76-3 | 99% (HPLC) | 5g |
$755 | 2024-06-07 |
H-Lys(boc)-pna Suppliers
H-Lys(boc)-pna Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on H-Lys(boc)-pna
Introduction to H-Lys(boc)-pna and Its Significance in Modern Chemical Biology
H-Lys(boc)-pna, a meticulously crafted compound with the CAS number 172422-76-3, represents a significant advancement in the realm of chemical biology and pharmaceutical research. This compound, featuring a protected lysine residue linked via a peptide nucleic acid (PNA) backbone, has garnered considerable attention due to its unique structural and functional properties. The combination of the Boc (tert-butoxycarbonyl) protective group on the lysine moiety and the PNA segment opens up a plethora of possibilities for applications ranging from drug design to diagnostic tools.
The CAS number 172422-76-3 serves as a unique identifier for H-Lys(boc)-pna, ensuring precise classification and retrieval in scientific databases. This specificity is crucial in an era where precision is paramount, especially when dealing with complex molecular structures. The compound's synthesis involves sophisticated organic chemistry techniques, including peptide coupling and protective group manipulations, which are essential for achieving the desired purity and stability.
H-Lys(boc)-pna belongs to a class of molecules known as peptidomimetics, which mimic the behavior of natural peptides but with enhanced stability and selectivity. The PNA backbone, characterized by its nucleic acid-like structure but with a peptide-like backbone, offers several advantages over traditional DNA or RNA-based molecules. These include greater resistance to enzymatic degradation and improved binding affinity to complementary sequences. Such properties make H-Lys(boc)-pna an invaluable tool in various biotechnological applications.
Recent research has highlighted the potential of H-Lys(boc)-pna in the development of novel therapeutic agents. For instance, its ability to form stable complexes with target molecules has been exploited in the design of antisense oligonucleotides (ASOs) and RNA interference (RNAi) agents. These therapeutic strategies aim to modulate gene expression by selectively binding to specific mRNA sequences, thereby preventing the translation of harmful proteins. The Boc-protected lysine residue ensures that the compound remains stable during storage and transportation, maintaining its integrity until it reaches its target site.
In addition to its therapeutic potential, H-Lys(boc)-pna has shown promise in diagnostic applications. Its high specificity for certain biological targets makes it an excellent candidate for developing biosensors and diagnostic kits. These kits can detect the presence of specific biomolecules with high accuracy, aiding in early diagnosis and monitoring of various diseases. The compound's compatibility with standard biochemical assays further enhances its utility in clinical settings.
The synthesis of H-Lys(boc)-pna involves multiple steps, each requiring careful optimization to ensure high yield and purity. The use of advanced synthetic methodologies, such as solid-phase peptide synthesis (SPPS), has significantly improved the efficiency of this process. SPPS allows for automated synthesis on a small scale, making it feasible to produce large quantities of the compound for research and commercial purposes. Furthermore, the incorporation of analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures that each batch meets stringent quality standards.
The Boc protective group on the lysine residue plays a critical role in maintaining the structural integrity of H-Lys(boc)-pna during synthetic and functional processes. This group prevents unwanted side reactions by shielding the amino group until it is needed for peptide coupling or other functionalization steps. The stability provided by the Boc group is particularly important when working with sensitive biological systems, where even minor alterations can affect the compound's performance.
Recent advancements in computational chemistry have also contributed to the optimization of H-Lys(boc)-pna-based applications. Molecular modeling techniques allow researchers to predict how the compound will interact with its target molecules, providing valuable insights into its mechanism of action. These predictions can guide experimental design and help identify potential modifications that could enhance efficacy or reduce off-target effects. Such computational approaches are becoming increasingly integral to modern drug discovery pipelines.
The versatility of H-Lys(boc)-pna extends beyond its use as a building block for therapeutic agents and diagnostics. It has also been explored as a tool in fundamental research aimed at understanding complex biological processes. For example, researchers have utilized this compound to study protein-DNA interactions by designing PNA probes that bind specifically to target sequences within DNA or RNA. Such studies provide critical insights into gene regulation mechanisms and can inform the development of more targeted therapies.
The chemical stability of H-Lys(boc)-pna under various conditions is another area of significant interest. Studies have demonstrated that this compound remains stable under physiological conditions, making it suitable for in vivo applications. However, factors such as pH, temperature, and presence of enzymes can influence its stability and bioavailability. Understanding these factors is essential for optimizing delivery systems that ensure maximum efficacy while minimizing potential side effects.
In conclusion, H-Lys(boc)-pna represents a remarkable achievement in synthetic chemistry and biotechnology. Its unique properties make it a versatile tool with applications spanning drug development, diagnostics, and fundamental biological research. The combination of advanced synthetic techniques with computational methods continues to drive innovation in this field, paving the way for new discoveries that could significantly impact human health.
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